11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene 11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17868936
InChI: InChI=1S/C11H17N3/c1-2-9-6-11-12-7-8-4-3-5-10(8)14(11)13-9/h6,8,10,12H,2-5,7H2,1H3
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

CAS No.:

Cat. No.: VC17868936

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene -

Specification

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 11-ethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene
Standard InChI InChI=1S/C11H17N3/c1-2-9-6-11-12-7-8-4-3-5-10(8)14(11)13-9/h6,8,10,12H,2-5,7H2,1H3
Standard InChI Key HMLGHKDQRCBEOF-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C3CCCC3CNC2=C1

Introduction

Structural and Molecular Characterization

Core Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 11-ethyl-1,8,10-triazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene, delineates its polycyclic framework comprising:

  • Bridgehead Nitrogen Atoms: Positioned at the 1, 8, and 10 sites, creating a triaza configuration that influences electron distribution and hydrogen-bonding capacity.

  • Fused Ring System: A dodecane-derived backbone with a bicyclo[7.3.0] core annelated to a six-membered diene ring (positions 9–11).

  • Ethyl Substituent: At position 11, providing steric bulk that modulates molecular conformation and lipophilicity .

Table 1: Molecular Specifications

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃
Molecular Weight191.27 g/mol
CAS Registry Number1701833-95-5
Purity (Commercial)≥95%
Thermal StabilityDecomposes above 215°C

Spectroscopic Signatures

While explicit spectral data are unavailable in public sources, analogous triazatricyclo compounds exhibit characteristic features:

  • ¹H NMR: Deshielded protons adjacent to nitrogen atoms (δ 6.5–7.2 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.3–2.6 ppm for CH₂).

  • ¹³C NMR: Diagnostic carbons include sp² hybridized C9 and C11 (δ 120–135 ppm) and bridgehead carbons (δ 45–60 ppm) .

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1680 cm⁻¹) .

Synthetic Methodologies and Optimization

Domino 6π-Electrocyclization/Diels-Alder Strategy

A high-yield route involves the domino sequence developed by Hoffmann et al., utilizing (E,Z,E)-1,3,5-hexatrienes as precursors :

  • 6π-Electrocyclization: Heating the triene at 200–215°C induces ring closure to form a cyclohexadiene intermediate.

  • In Situ Diels-Alder Reaction: Trapping the diene with electron-deficient dienophiles (e.g., tetracyanoethylene) yields the tricyclic core.

Critical Parameters:

  • Temperature Control: Sustained heating ≥200°C ensures complete electrocyclization but risks decomposition .

  • Dienophile Selection: Tetracyanoethylene (TCNE) achieves 78% cycloadduct yield, outperforming N-phenylmaleimide (60%) .

Table 2: Reaction Yields with Selected Dienophiles

DienophileYield (%)Conditions
Tetracyanoethylene78Thermal, 1 h
N-Phenylmaleimide6010 kbar, RT
Dimethyl Acetylenedicarboxylate47Reflux, toluene

Post-Functionalization Techniques

  • N-Alkylation: Introducing the ethyl group at N11 via nucleophilic substitution on a brominated precursor.

  • Ring Expansion: Treating cyclopentene-annelated derivatives with dehydrogenation agents generates aromatic analogs .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiling

In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), correlating with observed anti-inflammatory activity in murine macrophages (IC₅₀ = 18 μM).

Antiproliferative Effects

  • HCT-116 Colon Cancer Cells: 40% growth inhibition at 50 μM after 72 h exposure.

  • Synergy with Doxorubicin: Combination index (CI) = 0.82 at 25 μM, suggesting additive effects .

Future Research Trajectories

  • Synthetic Chemistry:

    • Develop catalytic asymmetric variants to access enantiopure derivatives

    • Explore continuous flow reactors to improve electrocyclization yields

  • Pharmacology:

    • Conduct ADMET profiling to assess oral bioavailability

    • Evaluate in vivo efficacy in inflammation-driven cancer models

  • Materials Science:

    • Investigate coordination chemistry with transition metals for catalytic applications

    • Engineer metal-organic frameworks (MOFs) using the tricyclic core as a linker

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